molecular formula C17H21N3 B7464183 1-Benzyl-4-(pyridin-2-ylamino)piperidine

1-Benzyl-4-(pyridin-2-ylamino)piperidine

Cat. No.: B7464183
M. Wt: 267.37 g/mol
InChI Key: KHSFZCPGVFDBKX-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyridin-2-ylamino)piperidine is a chemical compound that features a piperidine ring substituted with a benzyl group and a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(pyridin-2-ylamino)piperidine can be synthesized through a multi-step process involving the reaction of benzylamine with pyridine derivatives. The typical synthetic route includes:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the benzyl group via nucleophilic substitution.

    Step 3: Attachment of the pyridin-2-ylamino group through amination reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(pyridin-2-ylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl and pyridin-2-ylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-(pyridin-2-ylamino)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • 1-Benzyl-4-piperidone
  • 1-Benzyl-4-hydroxypiperidine
  • 1-Benzyl-4-oxopiperidine

Comparison: 1-Benzyl-4-(pyridin-2-ylamino)piperidine is unique due to the presence of both benzyl and pyridin-2-ylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-6-15(7-3-1)14-20-12-9-16(10-13-20)19-17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSFZCPGVFDBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 2-bromopyridine and 1-benzyl-4-aminopiperidine using Method A-B.
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